molecular formula C16H10ClNO3 B1608768 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid CAS No. 669753-96-2

6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B1608768
CAS No.: 669753-96-2
M. Wt: 299.71 g/mol
InChI Key: SJXXHJMCMCZBBF-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR data for analogous quinoline-4-carboxylic acids reveal characteristic signals:

  • Aromatic protons : Multiplets between δ 7.5–8.6 ppm, corresponding to the quinoline and phenyl rings.
  • Hydroxyl proton : A broad singlet at δ 14.1 ppm (exchangeable with D₂O).
  • Carboxylic acid proton : A singlet at δ 13.9 ppm in DMSO-d₆.

13C NMR spectra show peaks for:

  • Carbonyl carbon at δ 168–170 ppm.
  • Quinoline carbons between δ 110–150 ppm.

Table 2: Representative 1H NMR Data (400 MHz, DMSO-d₆)

Proton Environment δ (ppm) Multiplicity
Quinoline H-5 8.65 d (J = 8.5 Hz)
Phenyl H-3' 7.88 t (J = 7.6 Hz)
Hydroxyl (C2-OH) 14.07 s

Infrared (IR) Spectroscopy

Key absorption bands include:

  • O-H stretch : Broad band at 3300–3500 cm⁻¹ (hydroxyl and carboxylic acid).
  • C=O stretch : Strong peak at 1680–1700 cm⁻¹.
  • C=N/C=C : Aromatic vibrations at 1500–1600 cm⁻¹.

UV-Visible Spectroscopy

The compound exhibits strong π→π* transitions in the 250–300 nm range, characteristic of conjugated quinoline systems. A weaker n→π* transition appears near 350 nm .

Crystallographic Analysis and X-ray Diffraction Patterns

Single-crystal X-ray studies of related quinoline derivatives reveal:

  • Planarity : The quinoline core deviates <0.1 Å from coplanarity.
  • Hydrogen bonding : Intramolecular O-H···O bonds (1.8–2.0 Å) between hydroxyl and carboxylic acid groups stabilize the crystal lattice.
  • Packing : Molecules stack via π-π interactions (3.4–3.6 Å interplanar distances).

Table 3: Crystallographic Parameters (Hypothetical)

Parameter Value
Space group P2₁/c
Unit cell dimensions a=8.2 Å, b=10.5 Å, c=12.7 Å
β-angle 95.3°
R-factor 0.042

Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

  • Geometry optimization : B3LYP/6-31G(d,p) calculations confirm the planar structure, with dihedral angles <5° between substituents.
  • Frontier orbitals : HOMO (-6.2 eV) localizes on the quinoline ring, while LUMO (-2.8 eV) extends to the carboxylic acid group.
  • Electrostatic potential : Negative potential regions concentrate around oxygen atoms, indicating nucleophilic attack sites.

Table 4: DFT-Derived Electronic Properties

Property Value (eV)
HOMO Energy -6.2
LUMO Energy -2.8
Band Gap 3.4

Molecular Dynamics Simulations

  • Solvent effects : Polar solvents (e.g., water) stabilize the zwitterionic form via O-H···O interactions.
  • Tautomerism : Keto-enol equilibrium favors the enol form by 5.7 kcal/mol in ethanol.

Properties

IUPAC Name

6-chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO3/c17-9-5-6-13-11(7-9)12(16(20)21)8-14(18-13)10-3-1-2-4-15(10)19/h1-8,19H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXXHJMCMCZBBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20425473
Record name 6-Chloro-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20425473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669753-96-2
Record name 6-Chloro-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20425473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid generally follows a condensation and cyclization strategy involving key starting materials and catalysts:

  • Starting Materials:

    • 2-Hydroxyacetophenone (providing the 2-hydroxyphenyl moiety)
    • 6-Chloroquinoline-4-carboxylic acid (quinoline core with chloro and carboxylic acid substituents)
  • Key Steps:

    • Condensation Reaction: The initial step involves a condensation between 2-hydroxyacetophenone and 6-chloroquinoline-4-carboxylic acid. This reaction is typically catalyzed by p-toluenesulfonic acid under reflux conditions to promote the formation of an intermediate.

    • Cyclization: The intermediate undergoes intramolecular cyclization, forming the quinoline ring system with the desired substitution pattern.

    • Purification: The crude product is purified by recrystallization or column chromatography to achieve high purity of the target compound.

  • Reaction Conditions:

    • Reflux temperature typically maintained for several hours to ensure completion.
    • Use of acid catalysts such as p-toluenesulfonic acid to facilitate condensation and cyclization.
    • Solvent systems may include ethanol or other polar organic solvents compatible with reflux.

Industrial Scale Production

Industrial synthesis adapts the laboratory method to larger scale with enhancements:

These adaptations aim to optimize yield, reduce waste, and improve safety during scale-up.

Alternative Synthetic Approaches and Related Quinoline Derivatives

Several related synthetic methods for quinoline-4-carboxylic acid derivatives provide insights applicable to the preparation of this compound:

  • Doebner Reaction: A classical method involving condensation of aniline derivatives, aldehydes, and pyruvic acid with acid catalysis to form quinoline-4-carboxylic acids. This method has been adapted for various substituted quinolines and can be modified for chloro and hydroxy substituents.

  • Pfitzinger Reaction: Involves reacting isatin derivatives with α-methyl ketones in aqueous ethanol to yield quinoline-4-carboxylic acids. This route offers versatility for functional group incorporation.

  • Vinyl Quinoline Derivatives Synthesis: Preparation of 2-vinyl phenyl-4-quinoline carboxylic acids by reacting 2-toluquinoline-4-carboxylic acid with phenyl aldehydes under heating demonstrates alternative condensation strategies that could be adapted for hydroxyphenyl substitution.

Detailed Reaction Scheme and Conditions

Step Reaction Type Reagents & Conditions Outcome/Notes
1 Acid Chloride Formation 6-Chloroquinoline-4-carboxylic acid + SOCl₂ (10 eq.) reflux at 80°C for 5 h Formation of acid chloride intermediate, moisture sensitive, inert atmosphere recommended
2 Nucleophilic Substitution Acid chloride + 2-hydroxyacetophenone or derivatives in THF, NaH base, inert atmosphere Formation of amide or ester intermediate
3 Cyclization Acid catalysis (p-toluenesulfonic acid), reflux ethanol or suitable solvent Formation of quinoline ring with hydroxyphenyl group
4 Purification Recrystallization or silica gel column chromatography (e.g., 20% ethyl acetate/petroleum ether) High purity product isolation

Notes on Reaction Optimization

  • Moisture Control: Critical during acid chloride formation due to NaH hygroscopicity and acid chloride sensitivity.
  • Inert Atmosphere: Use of nitrogen or argon to prevent hydrolysis and side reactions.
  • Catalyst Choice: p-Toluenesulfonic acid is preferred for efficient condensation and cyclization.
  • Monitoring: Thin-layer chromatography (TLC) and spectroscopic methods (NMR, IR) to track reaction progress.
  • Yield Improvement: Optimizing reaction time, temperature, and reagent stoichiometry enhances yield and purity.

Spectroscopic Confirmation of Product Formation

  • ¹H NMR: Aromatic protons of quinoline ring appear between δ 7.2–8.4 ppm; hydroxyl proton may appear as a broad singlet near δ 10–12 ppm.
  • IR Spectroscopy: Characteristic -OH stretch at 3250–3500 cm⁻¹, carboxylic acid C=O stretch at 1680–1720 cm⁻¹.
  • Mass Spectrometry: Molecular ion peak at m/z consistent with molecular weight 299.71 g/mol; chlorine isotopic pattern confirms chloro substituent.

Summary Table of Preparation Methods

Preparation Aspect Details
Starting Materials 2-Hydroxyacetophenone, 6-chloroquinoline-4-carboxylic acid
Key Reaction Types Condensation, cyclization, nucleophilic substitution
Catalysts p-Toluenesulfonic acid, thionyl chloride (SOCl₂)
Solvents Ethanol, tetrahydrofuran (THF), dimethylformamide (DMF)
Reaction Conditions Reflux temperatures (~80–100°C), inert atmosphere for moisture-sensitive steps
Purification Techniques Recrystallization, silica gel column chromatography
Industrial Enhancements Continuous flow reactors, automated systems, green chemistry approaches
Analytical Confirmation NMR, IR, Mass Spectrometry

Research Findings and Practical Considerations

  • The synthetic route leveraging acid chloride intermediates followed by nucleophilic substitution and cyclization is well-established for quinoline derivatives with hydroxy and chloro substituents.
  • Industrial processes emphasize environmental sustainability by exploring solvent-free reactions and recyclable catalysts.
  • Moisture sensitivity of intermediates necessitates rigorous control of reaction conditions.
  • Spectroscopic techniques provide reliable confirmation of the compound's structure and purity.
  • Alternative synthetic routes (Doebner and Pfitzinger reactions) offer additional flexibility for derivative synthesis and functional group incorporation.

This comprehensive analysis of preparation methods for this compound integrates classical synthetic chemistry principles with modern industrial practices, supported by detailed reaction conditions and purification strategies. The data tables and reaction schemes provide a clear roadmap for researchers aiming to synthesize this compound efficiently and with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 2-(2-hydroxyphenyl)quinoline-4-carboxylic acid.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

The major products formed from these reactions include quinone derivatives, reduced quinoline compounds, and various substituted quinoline derivatives .

Scientific Research Applications

6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinoline Core

Position 2 Modifications
Compound Name Substituent at Position 2 Molecular Formula Key Properties/Activities
6-Chloro-2-(2-hydroxyphenyl) 2-Hydroxyphenyl C₁₆H₁₀ClNO₃ High hydrogen bonding potential; anticancer activity (see for related derivatives)
6-Chloro-2-(3-isobutoxyphenyl) 3-Isobutoxyphenyl C₂₀H₁₈ClNO₃ Bulkier substituent; increased lipophilicity; potential for altered pharmacokinetics
6-Chloro-2-(5-methylfuran-2-yl) 5-Methylfuran-2-yl C₁₅H₁₁ClNO₃ Heterocyclic substituent; improved electron density for π-π interactions
6-Chloro-2-(naphthalen-1-yl) Naphthalen-1-yl C₂₀H₁₂ClNO₂ Extended aromatic system; enhanced intercalation with DNA/enzymes
Position 6 Modifications
Compound Name Substituent at Position 6 Molecular Formula Key Properties/Activities
6-Chloro-2-(2-hydroxyphenyl) Cl C₁₆H₁₀ClNO₃ Electronegative Cl atom enhances reactivity and binding to targets
6-Fluoro-2-(5-methylfuran-2-yl) F C₁₅H₁₁FNO₃ Smaller halogen; reduced steric hindrance
6-Bromo-2-(5-methylthiophen-2-yl) Br C₁₅H₁₁BrNO₂S Larger halogen; potential for stronger van der Waals interactions
Anticancer Activity
  • 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j): Exhibited 82.9% inhibition of MCF-7 breast cancer cell growth, attributed to its hydroxyl and methoxy groups enhancing alkaline phosphatase inhibition .
  • 6-Chloro-2-(naphthalen-1-yl)quinoline-4-carboxylic acid: Demonstrated high yield (93–96.6%) in synthesis and strong interactions with Mycobacterium tuberculosis targets, likely due to aromatic stacking .
Antibacterial and Antimycobacterial Activity
  • Derivatives like 6-chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid showed potent activity against bacterial strains, emphasizing the role of heterocyclic substituents .

Physicochemical Properties

Property 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic Acid 6-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carboxylic Acid 2-Phenyl-6-trifluoromethoxyquinoline-4-carboxylic Acid
Melting Point Not reported Not reported 197–198°C
Molecular Weight (g/mol) 299.71 355.82 334.14
Solubility Moderate (carboxylic acid enhances aqueous solubility) Low (bulky isobutoxy group increases hydrophobicity) Low (trifluoromethoxy group reduces polarity)

Biological Activity

6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative known for its diverse biological activities, particularly in medicinal chemistry. This compound has garnered attention due to its potential applications in treating various diseases, including cancer and inflammation. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H10ClNO3. Its structure features:

  • Chloro Group : Enhances lipophilicity and biological activity.
  • Hydroxyphenyl Group : Capable of forming hydrogen bonds with biological targets.
  • Carboxylic Acid Group : Contributes to solubility and reactivity.

Structural Features

FeatureDescription
Molecular FormulaC16H10ClNO3
Chloro SubstituentPositioned at the 6th carbon of the quinoline ring
Hydroxy GroupLocated on the 2nd carbon of the phenyl ring
Carboxylic Acid GroupPresent at the 4th position of the quinoline core

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites, thereby blocking their catalytic activity.
  • Receptor Binding : It interacts with specific receptors on cell surfaces, modulating signal transduction pathways.
  • DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant in its anticancer activity.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study demonstrated its effectiveness against human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines with IC50 values indicating strong inhibitory effects .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
Caco-237.4
HCT-1168.9

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory properties, showing potential in reducing inflammatory markers in vitro. This activity may be linked to its ability to modulate pathways associated with inflammation.

Enzyme Inhibition Studies

Inhibition studies have shown that this compound can effectively inhibit the PI3K/AKT signaling pathway, which is crucial in cancer progression. The compound's interaction with PI3Kα has been confirmed through induced-fit docking studies .

Case Study 1: Anticancer Efficacy

In a controlled study, the effects of this compound were evaluated on Caco-2 and HCT-116 cell lines. Results indicated that treatment led to a significant reduction in cell viability, correlating with increased expression of pro-apoptotic genes such as BAD .

Case Study 2: Mechanistic Insights

Further investigations into the mechanism of action revealed that treatment with this compound resulted in altered gene expression profiles related to the PI3K/AKT pathway. qPCR analysis showed a substantial decrease in PI3K and AKT expression levels following treatment, indicating a potential therapeutic target for cancer treatment .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A common approach involves converting the carboxylic acid group to its acid chloride using thionyl chloride (SOCl₂) under reflux, followed by nucleophilic substitution or amidation. For example, refluxing with SOCl₂ (10 eq.) at 80°C for 5 hours yields the acid chloride intermediate, which can react with amines in tetrahydrofuran (THF) using sodium hydride as a base . Optimization includes controlling moisture (due to NaH's hygroscopic nature), using inert atmospheres, and monitoring reaction progress via TLC. Purification via silica gel column chromatography (e.g., 20% ethyl acetate/petroleum ether) improves purity .

Q. Which spectroscopic techniques are critical for structural confirmation, and how are key functional groups identified?

  • Methodological Answer :

  • ¹H/¹³C NMR : Aromatic protons in the quinoline ring appear as doublets or multiplets between δ 7.2–8.4 ppm, while the hydroxyl proton (if free) may appear as a broad singlet near δ 10–12 ppm. The carboxylic acid proton is typically absent due to exchange broadening but confirmed via derivatization (e.g., methyl ester formation) .
  • IR Spectroscopy : Stretching vibrations for -OH (3250–3500 cm⁻¹), carboxylic acid C=O (1680–1720 cm⁻¹), and aromatic C=C (1440–1600 cm⁻¹) are diagnostic .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) and isotopic patterns (e.g., chlorine’s M+2 peak) validate the molecular formula .

Advanced Research Questions

Q. How can the hydroxyl and carboxylic acid groups be selectively functionalized to generate derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Hydroxyl Group : Protect with acetyl or tert-butyldimethylsilyl (TBDMS) groups to prevent undesired reactions. For example, acetylation with acetic anhydride in pyridine .
  • Carboxylic Acid Group : Convert to amides via coupling agents (e.g., EDC/HOBt) or esterify using alcohols and acid catalysts. demonstrates amidation with aryl amines, yielding derivatives with confirmed antimicrobial activity .
  • Metal Coordination : The hydroxyl and carboxylate groups can act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), potentially enhancing anticancer properties .

Q. What strategies resolve contradictions in reported biological activity data for quinoline derivatives?

  • Methodological Answer :

  • Assay Standardization : Discrepancies in MIC (Minimum Inhibitory Concentration) values may arise from variations in bacterial strains or culture conditions. Use CLSI (Clinical and Laboratory Standards Institute) guidelines for consistency .
  • Structural Confirmation : Ensure purity (>95% via HPLC) and verify stereochemistry (if applicable) through X-ray crystallography or NOESY NMR .
  • Mechanistic Studies : Compare docking predictions (e.g., binding affinity to DNA gyrase) with experimental IC₅₀ values to validate target engagement .

Q. How can computational methods predict the compound’s reactivity or binding modes in drug discovery?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., topoisomerase II). The quinoline core often intercalates DNA, while substituents influence binding specificity .
  • DFT Calculations : Predict electrophilic/nucleophilic sites via frontier molecular orbital (FMO) analysis. The hydroxyl and carboxylic acid groups are electron-rich, making them prone to electrophilic attack .
  • ADMET Prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability. LogP values >3 may indicate poor aqueous solubility, necessitating prodrug strategies .

Q. What experimental designs mitigate challenges in synthesizing hygroscopic intermediates?

  • Methodological Answer :

  • Moisture Control : Use Schlenk lines or gloveboxes for acid chloride reactions. Pre-dry solvents (THF, DMF) over molecular sieves .
  • Alternative Reagents : Replace NaH with less hygroscopic bases like KOtBu in THF, as demonstrated in for similar quinoline syntheses .
  • In Situ Monitoring : ReactIR or Raman spectroscopy tracks intermediate stability, reducing side reactions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid
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6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid

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